![molecular formula C11H14INO B175950 N-(2-iodophenyl)-2,2-dimethylpropanamide CAS No. 170959-10-1](/img/structure/B175950.png)
N-(2-iodophenyl)-2,2-dimethylpropanamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability .Scientific Research Applications
Oxidative Reactivity and Stabilization
- N-(2-iodophenyl)-2,2-dimethylpropanamide has been utilized in studies related to oxidative reactivity. A specific compound, N-(2-iodylphenyl)-N,4-dimethylbenzenesulfonamide, demonstrated a pseudocyclic structure due to intramolecular interactions, indicating its potential as a stable and useful hypervalent iodine oxidant (Mailyan et al., 2009).
Structural Analysis and Coordination Complexes
- Research has been conducted on the crystal structure of similar compounds, such as N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide, highlighting its complex hydrogen-bonded networks. These structures are pertinent in understanding the molecular interactions and stability of such compounds (Amrei & Boere, 2018).
Catalytic Processes and Chemical Synthesis
- Studies have also focused on catalytic processes involving similar compounds, such as N,N-dimethylpropanamide (DMAA), showcasing its significance in fine chemical industries and its potential applications in various fields such as petroleum recovery, fiber and plastics modification, and more (Zhong-wei, 2008).
Ligand Synthesis and Reactivity
- N-(2-iodophenyl)-2,2-dimethylpropanamide derivatives have been used in the synthesis of ligands, demonstrating their versatility and reactivity, which is crucial for the development of new compounds and materials (Cheruzel et al., 2011).
Nuclear Material Extraction
- Research involving similar compounds, like N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA), has been pivotal in the extraction and separation processes of nuclear materials such as uranium and plutonium, showcasing the compound's potential in nuclear waste management and material recycling (Ban et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit antiviral activities . Therefore, it’s plausible that this compound may also interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.
Mode of Action
It’s known that similar compounds can undergo oxidative addition to a pd(ii) complex , which could potentially interfere with biological processes
Biochemical Pathways
It’s known that similar compounds can undergo oxidative addition and insertion reactions , which could potentially affect various biochemical pathways. More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
Similar synthetic cannabinoids have been shown to have prolonged in vivo metabolism compared to in vitro modeling, possibly due to sequestration into adipose tissue . This could potentially affect the bioavailability of the compound.
Result of Action
Similar compounds have been shown to exhibit antiviral activities , suggesting that this compound may also have antiviral effects
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-iodophenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXYDNSSQLOPGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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